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Introduction
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and

pyrin domain-containing protein 3) inflammasome.[1] In primary microglia, the resident immune

cells of the central nervous system, the NLRP3 inflammasome acts as a key signaling platform

that, upon activation by various stimuli, drives neuroinflammation.[1][2] Activation of the NLRP3

inflammasome in microglia leads to the cleavage of pro-caspase-1 into its active form. Active

caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and

pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which play a central role in

inflammatory responses and can contribute to neuronal damage.[2][3] MCC950 specifically

targets and inhibits NLRP3, thereby preventing inflammasome assembly and subsequent

downstream inflammatory signaling.[4][5] These application notes provide detailed protocols for

the use of MCC950 in primary microglia cultures to study and modulate neuroinflammatory

pathways.

Mechanism of Action of MCC950 in Microglia
The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response.[6]

Its activation in microglia typically requires two signals. The first, a "priming" signal, often

initiated by ligands such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs),

leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][6] The second signal,

triggered by a variety of stimuli including ATP, nigericin, or amyloid-β, induces the assembly of
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the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-

caspase-1.[7] This assembly leads to the auto-activation of caspase-1 and the subsequent

maturation and release of IL-1β and IL-18.[2] MCC950 exerts its inhibitory effect by directly

interacting with the Walker B motif within the NACHT domain of NLRP3, which blocks its ATP

hydrolysis activity and prevents the conformational changes necessary for inflammasome

activation.[4][5]
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Caption: Signaling pathway of NLRP3 inflammasome activation in microglia and the inhibitory

action of MCC950.

Quantitative Data Summary
The following tables summarize typical concentrations and observed effects of MCC950 in

primary microglia and related cell lines.

Table 1: MCC950 In Vitro Efficacy

Cell Type Stimulus
MCC950
Concentration

Observed
Effect

Reference

Primary Mouse

Microglia
LPS + ATP 1 µM

Inhibition of IL-1β

release

Primary Mouse

Microglia
CuCl₂ (10 µM) 100 nM

Significant

reduction in IL-

1β and IL-18

secretion

BV2 Microglial

Cells

LPS (1 µg/mL) +

ATP (1 mM)
1 µM

Reduction in

NLRP3 protein

levels

[8]

BV2 Microglial

Cells
LPS Not specified

Inhibition of M1

polarization

(reduced iNOS

expression)

[9]

Human

Monocyte-

Derived

Macrophages

(HMDMs)

LPS + Nigericin IC₅₀ = 8.1 nM
Inhibition of IL-1β

release
[6]

Bone Marrow-

Derived

Macrophages

(BMDMs)

LPS + Nigericin IC₅₀ = 7.5 nM
Inhibition of IL-1β

release
[2]
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Table 2: MCC950 In Vivo Efficacy

Animal Model
MCC950
Dosage

Route of
Administration

Observed
Effect in the
Brain

Reference

Cocaine-induced

Neuroinflammati

on (Mice)

50 mg/kg
Intraperitoneal

(i.p.)

Suppressed

cocaine-induced

upregulation of

mature IL-1β and

CD11b in the

striatum and

cortex

Spinal Cord

Injury (Mice)

10 mg/kg and 50

mg/kg

Intraperitoneal

(i.p.)

Dose-dependent

reduction in IL-

1β and IL-18

levels

[10]

Experimental

Autoimmune

Encephalomyeliti

s (EAE) Mice

Not specified Not specified

Reduced

microglia

activation and

inhibited

polarization to

M1 phenotype

[11]

Experimental Protocols
Preparation of MCC950 Stock Solution
MCC950 is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[1]

Materials:

MCC950 powder

Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes
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Protocol:

Prepare a stock solution of MCC950 by dissolving it in DMSO. A common stock

concentration is 10-20 mM. For example, to make a 10 mM stock solution of MCC950 (FW:

404.5 g/mol ), dissolve 4.045 mg in 1 mL of DMSO.

Vortex thoroughly until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Store the aliquots at -20°C for long-term storage (stable for ≥4 years).[1]

Note: For experiments, further dilute the stock solution in cell culture medium to the desired

final concentration. Ensure the final DMSO concentration in the culture does not exceed a level

that affects cell viability (typically ≤ 0.1%).

Induction of NLRP3 Inflammasome Activation and
MCC950 Treatment in Primary Microglia
This protocol describes the standard two-signal method to activate the NLRP3 inflammasome

in primary microglia and assess the inhibitory effect of MCC950.
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Experimental Workflow

Plate Primary Microglia

Prime with LPS (e.g., 100 ng/mL, 4h)

Pre-treat with MCC950 (e.g., 100 nM - 1 µM, 30-60 min)

Activate with ATP (e.g., 1-5 mM, 1h) or Nigericin

Collect Supernatant and Cell Lysate

ELISA (IL-1β, IL-18) Western Blot (NLRP3, Caspase-1) Immunofluorescence (Iba1, NLRP3)

Click to download full resolution via product page

Caption: A typical experimental workflow for studying MCC950's effect on primary microglia.

Materials:

Primary microglia culture

Complete culture medium

Lipopolysaccharide (LPS)
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Adenosine 5'-triphosphate (ATP) or Nigericin

MCC950 stock solution

Phosphate-buffered saline (PBS)

Protocol:

Cell Plating: Plate primary microglia in appropriate culture plates (e.g., 24-well or 96-well

plates) and allow them to adhere and recover for at least 24 hours.

Priming (Signal 1): Prime the microglia with LPS (e.g., 100 ng/mL) in complete culture

medium for 4 hours.[4][5] This step upregulates the expression of NLRP3 and pro-IL-1β.

MCC950 Treatment: Pre-incubate the LPS-primed cells with the desired concentration of

MCC950 (e.g., 100 nM to 1 µM) for 30-60 minutes.[4][12] Include a vehicle control (DMSO

equivalent).

Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 1-5 mM) for 1 hour or

Nigericin (e.g., 5 µM) for 1 hour.[4][7]

Sample Collection:

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (e.g.,

ELISA).

Cell Lysate: Wash the cells with ice-cold PBS and then lyse them using an appropriate

lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.

Assessment of MCC950 Efficacy
A. ELISA for IL-1β and IL-18

This method quantifies the amount of mature IL-1β and IL-18 secreted into the culture

supernatant.

Protocol:
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Use a commercial ELISA kit for mouse or human IL-1β or IL-18, following the manufacturer's

instructions.[8][13][14]

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.[8]

Add the collected culture supernatants and standards to the wells and incubate.

Wash the plate and add a biotinylated detection antibody.[15]

Add streptavidin-horseradish peroxidase (HRP) and then a substrate solution (e.g., TMB) to

develop a colorimetric reaction.[8][14]

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

Calculate the cytokine concentration in the samples by comparing their absorbance to the

standard curve. A significant decrease in IL-1β and IL-18 levels in MCC950-treated samples

compared to the vehicle control indicates effective inhibition of the NLRP3 inflammasome.

B. Western Blot for NLRP3 and Caspase-1

This technique is used to assess the protein levels of NLRP3 and the cleavage of pro-caspase-

1 to its active p20 subunit in the cell lysates.

Protocol:

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them

to a PVDF or nitrocellulose membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour

at room temperature.

Incubate the membrane with primary antibodies against NLRP3 and Caspase-1 (which

detects both pro-caspase-1 and the cleaved p20 subunit) overnight at 4°C.[16] Use an

antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities. A reduction in the cleaved caspase-1 (p20) band in MCC950-

treated samples indicates inflammasome inhibition.

C. Immunofluorescence for Microglial Activation

This method is used to visualize changes in microglial morphology and the expression of

inflammasome components.

Protocol:

Culture and treat primary microglia on glass coverslips.

Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

Permeabilize the cells with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS)

for 10 minutes.[17]

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.[17]

Incubate with a primary antibody against a microglial marker like Iba1 to visualize cell

morphology.[11][17][18] Co-stain with an antibody against NLRP3 if desired. Incubate

overnight at 4°C.

Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room

temperature, protected from light.[17]

Counterstain the nuclei with DAPI.

Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal

microscope. Activated microglia often exhibit a more amoeboid morphology with retracted

processes, which may be attenuated by MCC950 treatment.[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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